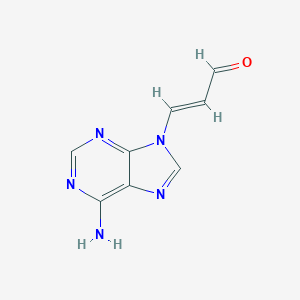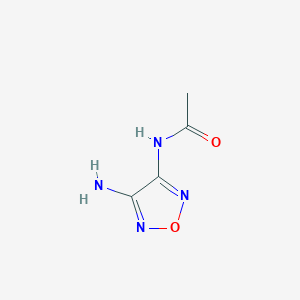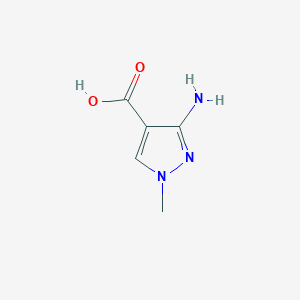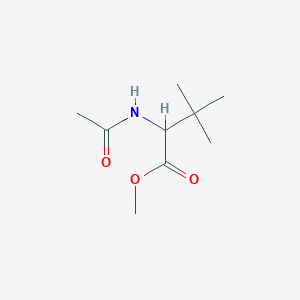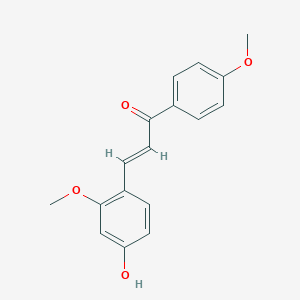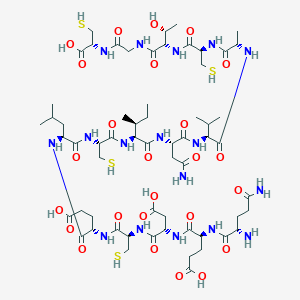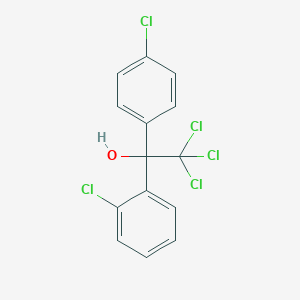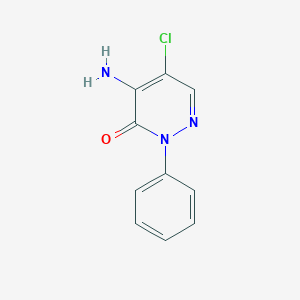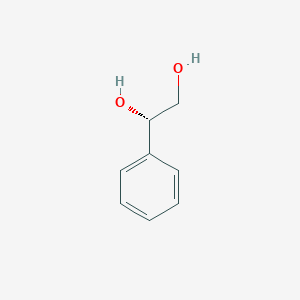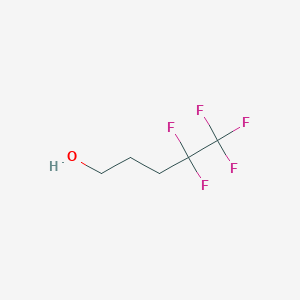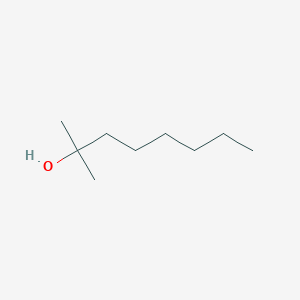
2-辛醇,2-甲基-
描述
Enantioselective Synthesis of 2-Methyl-4-Octanol
The compound 2-methyl-4-octanol has been identified as a significant aggregation pheromone for certain Curculionidae species, which are sugarcane weevils. The enantioselective synthesis of both (R)- and (S)-2-methyl-4-octanol is described, highlighting the importance of chirality in biological activity. The synthesis process for (S)-2-methyl-4-octanol involves five steps with a 20% overall yield, while the (R)-enantiomer is produced in six steps with a 14% overall yield, starting from commercially available isovaleryl chloride. A critical step in this synthesis is the asymmetric reduction of ethyl 5-methyl-3-oxohexanoate using Saccharomyces cerevisiae, which results in the (S)-alcohol with good yield and high enantiomeric excess .
Synthesis of 2-Methyl Octanoic Acid
2-Methyl octanoic acid is another compound of interest due to its role as a synthon in the sex pheromone of the pine sawfly. The synthesis of this compound is achieved through a multi-step process starting from diethyl malonate. The process includes hexylation, methylation, hydrolysis, and decarboxylation steps, culminating in a yield of approximately 24.2%. This synthesis pathway is crucial for the production of the sex pheromone, which has implications for understanding and potentially controlling the behavior of the pine sawfly .
Molecular Structure Analysis
While the provided data does not include detailed molecular structure analysis, the synthesis processes described for both compounds indicate the importance of stereochemistry and functional group transformations. The enantioselective synthesis of 2-methyl-4-octanol and the production of 2-methyl octanoic acid both involve careful consideration of molecular structures to achieve the desired outcomes, which are biologically active compounds with specific configurations .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and require precise control over reaction conditions. For instance, the asymmetric reduction step in the synthesis of 2-methyl-4-octanol using yeast is a bio-catalytic process that highlights the intersection of organic chemistry and biotechnology. Similarly, the synthesis of 2-methyl octanoic acid involves classical organic transformations such as alkylation and decarboxylation, which are fundamental reactions in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are not explicitly detailed in the provided data. However, the synthesis and application of these compounds as pheromones suggest that their physical properties, such as volatility and solubility, are tailored to suit their biological function. The chemical properties, including stability and reactivity, are also likely optimized to ensure the compounds are effective in their role as pheromones .
科学研究应用
Flavoring Agent
Surfactants and Cosmetic Emollients Esters
- Application Summary : 2-Octanol, 2-methyl- is used in the production of surfactants (ethoxylates, sulfates, ether sulfates, etc.) and cosmetic emollients esters (palmitate, adipate, maleate, stearate, myristate, etc.) .
Production of Aromatics
- Application Summary : The aromatization of 2-Octanol, 2-methyl-, derived from castor oil as a byproduct in the formation of sebacic acid, was investigated on various zeolite catalysts .
- Methods of Application : Zn ion-exchanged MFI (ZSM-5) zeolites with small silica/alumina ratios and zinc contents of 0.5 to 2.0 wt. % were determined to exhibit good and stable activity for the reaction at 623 to 823 K .
Plasticizers
- Application Summary : 2-Octanol, 2-methyl- is used in the production of plasticizers such as acrylates, maleates, etc .
Low-Volatility Solvent
- Application Summary : 2-Octanol, 2-methyl- is used as a low-volatility solvent in diverse resins (Paints & Coatings, Adhesives, Inks, etc.), Agrochemicals, Mineral Extraction, etc .
Defoaming Agent
- Application Summary : 2-Octanol, 2-methyl- is used as a defoaming agent in Pulp & Paper, Oil & Gas, Cement, Coatings, Coal, etc .
Pesticides
- Application Summary : 2-Octanol, 2-methyl- is used in the production of pesticides, such as Dinocap .
Frother in Mineral Flotation
Wetting Agent
安全和危害
2-Methyl-2-octanol is flammable and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is recommended to ensure adequate ventilation, use personal protective equipment as required, keep people away from and upwind of spill/leak, evacuate personnel to safe areas, remove all sources of ignition, take precautionary measures against static discharges, and it should not be released into the environment .
属性
IUPAC Name |
2-methyloctan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCNUEXDHWDIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060855 | |
| Record name | 2-Octanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Octanol, 2-methyl- | |
CAS RN |
628-44-4 | |
| Record name | 2-Methyl-2-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylheptyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octanol, 2-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Octanol, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Octanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyloctan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIMETHYLHEPTYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I38JIM8KS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



